[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid
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Overview
Description
[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid is a boronic acid derivative that features a fluorine atom, an oxane ring, and a phenyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid typically involves the reaction of a fluorinated phenylboronic acid with an oxane derivative. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The fluorine atom and the oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and substituted derivatives of the original compound .
Scientific Research Applications
[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The fluorine atom and oxane ring also contribute to the compound’s reactivity and specificity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the fluorine atom and oxane ring.
4-Fluorophenylboronic acid: Similar to [4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid but lacks the oxane ring.
2-(Oxan-2-yloxymethyl)phenylboronic acid: Similar but lacks the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the oxane ring, which enhance its reactivity and specificity in various chemical and biological applications .
Properties
CAS No. |
943310-74-5 |
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Molecular Formula |
C12H16BFO4 |
Molecular Weight |
254.06 g/mol |
IUPAC Name |
[4-fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFO4/c14-10-4-5-11(13(15)16)9(7-10)8-18-12-3-1-2-6-17-12/h4-5,7,12,15-16H,1-3,6,8H2 |
InChI Key |
FHFBJUNCKKKUHE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)COC2CCCCO2)(O)O |
Origin of Product |
United States |
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